Cas no 91476-71-0 (methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate)

Methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate is a versatile heterocyclic compound featuring a thiophene core substituted with chloro, hydroxy, methyl, and ester functional groups. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) groups enhances its reactivity, allowing for selective functionalization. The methyl ester moiety provides stability while facilitating further derivatization. This compound is particularly useful in medicinal chemistry for constructing biologically active molecules due to its balanced lipophilicity and potential for hydrogen bonding. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate structure
91476-71-0 structure
Product name:methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
CAS No:91476-71-0
MF:C7H7ClO3S
MW:206.646680116653
CID:4310962

methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 5-chloro-4-hydroxy-2-methyl-, methyl ester
    • methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate

methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-95299747-2.5g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
2.5g
$2316.0 2023-10-28
Enamine
BBV-95299747-5g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
5g
$2933.0 2023-10-28
Enamine
BBV-95299747-10g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
10g
$3687.0 2023-10-28
Enamine
BBV-95299747-1.0g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
1.0g
$1117.0 2022-12-06
Enamine
BBV-95299747-10.0g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
10.0g
$3687.0 2022-12-06
Enamine
BBV-95299747-5.0g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
5.0g
$2933.0 2022-12-06
Enamine
BBV-95299747-1g
methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate
91476-71-0 95%
1g
$1117.0 2023-10-28

methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate Related Literature

Additional information on methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate

Methyl 5-Chloro-4-Hydroxy-2-Methylthiophene-3-Carboxylate: A Comprehensive Overview

Methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate, also known by its CAS number 91476-71-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing sulfur. The structure of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate features a thiophene ring with substituents at positions 2, 3, 4, and 5. Specifically, the substituents include a chlorine atom at position 5, a hydroxyl group at position 4, a methyl group at position 2, and a methyl ester group at position 3.

The synthesis of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate thioamides or thioureas with aldehydes or ketones under specific conditions to form the thiophene ring. Subsequent functionalization steps, such as chlorination and esterification, are then employed to introduce the desired substituents. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.

Recent studies have highlighted the potential applications of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate in various fields. For instance, its electronic properties make it a promising candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The presence of electron-withdrawing groups like chlorine and ester functionalities can significantly influence the compound's electronic behavior, making it suitable for applications requiring specific charge transport properties.

In addition to its electronic applications, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate has also been explored for its potential in catalysis. The sulfur atom in the thiophene ring can act as a coordinating site for metal ions, enabling the compound to serve as a ligand in catalytic systems. Recent research has demonstrated its effectiveness in facilitating various organic transformations, including oxidation and reduction reactions.

The physical properties of methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate are also noteworthy. Its melting point is approximately 180°C, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. The compound exhibits moderate stability under ambient conditions but may degrade upon prolonged exposure to light or high temperatures.

From an environmental perspective, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate has been evaluated for its biodegradability. Studies indicate that it undergoes slow degradation under aerobic conditions, with microbial activity playing a significant role in its breakdown. This information is crucial for assessing its environmental impact and ensuring safe handling practices.

In conclusion, methyl 5-chloro-4-hydroxy-2-methylthiophene-3-carboxylate (CAS No. 91476-71-0) is a versatile compound with diverse applications in organic electronics, catalysis, and materials science. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing technological innovations across various industries.

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